
2-Nonanol, 1,1-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonanol, 1,1-dimethoxy- is an organic compound with the molecular formula C11H24O3 It is a derivative of nonanol, featuring two methoxy groups attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonanol, 1,1-dimethoxy- typically involves the reaction of nonanol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final dimethoxy product. Commonly used acid catalysts include sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-Nonanol, 1,1-dimethoxy- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Nonanol, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to nonanol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like phosphorus tribromide or thionyl chloride.
Major Products Formed
Oxidation: Formation of nonanoic acid or nonanone.
Reduction: Formation of nonanol.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Nonanol, 1,1-dimethoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nonanol, 1,1-dimethoxy- involves its interaction with various molecular targets. The methoxy groups enhance its solubility and reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. Its antimicrobial properties are attributed to its ability to disrupt cell membranes and interfere with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Nonanol: A primary alcohol with similar structural features but lacking the methoxy groups.
1,1-Dimethoxyethane: A compound with two methoxy groups but a shorter carbon chain.
2-Methoxyethanol: An alcohol with a single methoxy group and a shorter carbon chain.
Uniqueness
2-Nonanol, 1,1-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical properties compared to other similar compounds These methoxy groups enhance its solubility in organic solvents and increase its reactivity in various chemical reactions
Propiedades
Número CAS |
115672-03-2 |
|---|---|
Fórmula molecular |
C11H24O3 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1,1-dimethoxynonan-2-ol |
InChI |
InChI=1S/C11H24O3/c1-4-5-6-7-8-9-10(12)11(13-2)14-3/h10-12H,4-9H2,1-3H3 |
Clave InChI |
OBIPBUVHXCYFKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


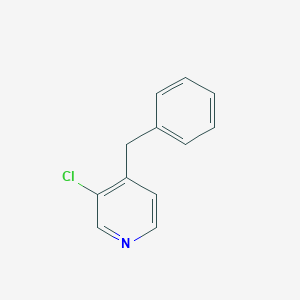
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
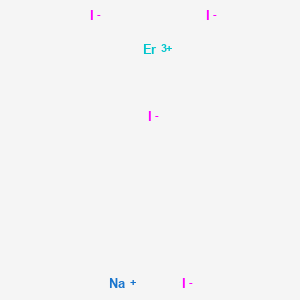
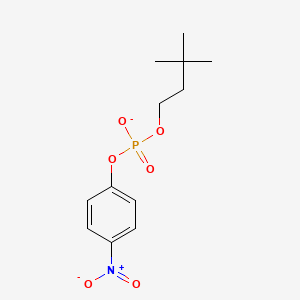
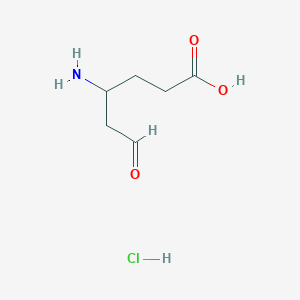

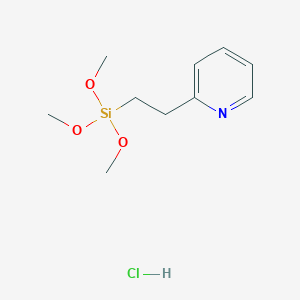
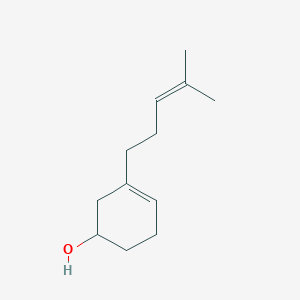
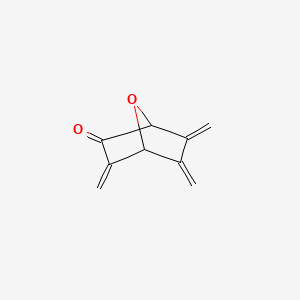


![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)
![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)
